molecular formula C27H28Br2O5S B213119 Bromothymol blue CAS No. 76-59-5

Bromothymol blue

Cat. No.: B213119
CAS No.: 76-59-5
M. Wt: 624.4 g/mol
InChI Key: NUHCTOLBWMJMLX-UHFFFAOYSA-N
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Description

Bromothymol blue (sodium salt): is a chemical compound widely used as a pH indicator. It is known for its ability to change color depending on the pH of the solution it is in, appearing yellow in acidic conditions (pH < 6.0) and blue in basic conditions (pH > 7.6). In neutral solutions, it appears greenish-blue. This compound is commonly used in applications that require measuring substances with a relatively neutral pH, such as in biological and chemical experiments .

Biochemical Analysis

Biochemical Properties

Bromothymol blue acts as a weak acid in solution and can exist in protonated or deprotonated forms, appearing yellow or blue, respectively . This compound interacts with various biomolecules, including enzymes and proteins, through its ability to change color based on pH levels. For example, it is used to monitor the activity of fungal asparaginase enzymes, where a change in color indicates enzyme activity . This compound’s interaction with carbonic acid is particularly notable, as it helps measure the presence of carbon dioxide in respiratory studies .

Cellular Effects

This compound influences cellular processes by acting as a pH indicator. In cellular respiration studies, it is used to detect changes in pH due to the production of carbon dioxide, which forms carbonic acid . This change in pH can affect cell signaling pathways and gene expression by altering the cellular environment. For instance, during aerobic respiration, the exhalation of carbon dioxide into a solution containing this compound results in a color change from green to yellow, indicating increased acidity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through protonation and deprotonation reactions. In acidic solutions, the molecule loses a hydrogen ion, leading to a change in its electronic structure and color . This process involves the opening of a five-sided ring in the molecule, which alters the electronic structure around the central carbon atom . The protonated form of this compound absorbs light at 427 nm, while the deprotonated form absorbs light at 602 nm, resulting in the observed color changes .

Temporal Effects in Laboratory Settings

This compound’s stability and effectiveness as a pH indicator can change over time in laboratory settings. It is generally stable under standard conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound maintains its color-changing properties over extended periods, making it reliable for continuous monitoring of pH changes in various experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low concentrations, it enhances the activation of certain enzymes, such as phosphate-activated glutaminase in pig kidney and brain . At higher concentrations, this compound can inhibit enzyme activity, leading to potential toxic effects . These dosage-dependent effects highlight the importance of careful calibration when using this compound in biological studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to pH regulation and carbon dioxide detection. It interacts with enzymes such as carbonic anhydrase, which catalyzes the conversion of carbon dioxide to carbonic acid . This interaction is crucial for maintaining pH balance in various biological systems. Additionally, this compound is used in microbial studies to monitor metabolic activities related to nitrogen and carbon cycles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with cellular components. It is sparingly soluble in water but can dissolve in organic solvents and alkaline solutions . This compound’s distribution is influenced by its ability to bind to proteins and other biomolecules, affecting its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular structures. It can localize to specific compartments or organelles based on targeting signals and post-translational modifications . For example, in studies involving carbonic anhydrase, this compound is used to visualize the enzyme’s activity within chloroplasts and other organelles . This localization is essential for understanding the compound’s role in cellular processes and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromothymol blue is synthesized through a multi-step process. Initially, thymolsulfonephthalein is prepared by reacting thymol with phthalic anhydride in the presence of sulfuric acid. The resulting compound is then brominated using bromine in acetic acid to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced in large quantities using automated processes that ensure high purity and consistency. The process involves the same chemical reactions as in laboratory synthesis but on a larger scale, with careful control of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Bromothymol blue undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the reactions of this compound are its protonated (yellow) and deprotonated (blue) forms, depending on the pH of the solution .

Scientific Research Applications

Chemistry: Bromothymol blue is widely used as a pH indicator in titrations and other chemical analyses. Its clear color change makes it ideal for determining the endpoint of acid-base reactions .

Biology: In biological research, this compound is used to measure the pH of cell cultures and other biological samples. It is also used in experiments involving photosynthesis and respiration, where it helps to monitor changes in carbon dioxide levels .

Medicine: this compound is used in medical diagnostics to measure the pH of bodily fluids, such as urine and blood. It is also used in some diagnostic assays to detect the presence of certain enzymes or metabolic products .

Industry: In industrial applications, this compound is used in the manufacturing of pH-sensitive products, such as pH test strips and pH meters. It is also used in the textile industry to monitor dyeing processes .

Properties

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol
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InChI

InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHCTOLBWMJMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C
Source PubChem
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Molecular Formula

C27H28Br2O5S
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DSSTOX Substance ID

DTXSID3058799
Record name Bromothymol blue
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Molecular Weight

624.4 g/mol
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Physical Description

Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]
Record name Bromthymol blue
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CAS No.

76-59-5
Record name Bromothymol blue
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-
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Record name Bromothymol blue
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Record name BROMTHYMOL BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Bromothymol Blue?

A1: this compound's molecular formula is C27H28Br2O5S, and its molecular weight is 624.38 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research has focused on this compound's UV-Vis spectroscopic properties. Its absorbance maximum (λmax) varies depending on its ionization state and the surrounding environment. For example, in chloroform, the ion-pair complex of this compound with secnidazole exhibits a λmax at 410 nm []. In another study, this compound encapsulated in a polysiloxane network showed a similar response to pH changes as its solution counterpart, indicating its structure is retained within the matrix [, ].

Q3: Is this compound compatible with sol-gel matrices?

A3: Yes, this compound can be successfully encapsulated within sol-gel matrices, retaining its pH-responsive color-changing abilities [, ]. This property makes it valuable for creating solid-state pH indicators.

Q4: Does the presence of surfactants affect this compound encapsulated in a sol-gel matrix?

A4: Yes, incorporating surfactants like cetyltrimethyl ammonium bromide (CTAB) or dodecyl dimethyl amino oxide (GLA) during the sol-gel encapsulation process can influence the properties of the resulting matrix and this compound's behavior. For instance, the presence of GLA can lead to a faster pH response compared to CTAB [].

Q5: Can this compound be incorporated into 3D printing filaments?

A5: Yes, this compound can be successfully melt-blended with poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) to create novel pH-sensing 3D printing filaments []. These filaments exhibited altered crystallinity, thermal stability, and mechanical properties depending on the incorporated indicator.

Q6: Has this compound been explored for its catalytic properties?

A6: While this compound is primarily known as a pH indicator, it has been used as a model contaminant to study degradation processes involving iron nanoparticles and hydrogen peroxide []. Its stability in the presence of H2O2 and its visible absorbance make it suitable for monitoring such reactions.

Q7: What analytical techniques are commonly employed to study this compound?

A7: UV-Vis spectrophotometry is widely used to study this compound due to its distinct color changes at different pH values. Researchers have also employed techniques like Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and X-ray diffraction (XRD) to characterize this compound-containing materials and their properties [, ].

Q8: Can this compound be used in spectrophotometric determination of pharmaceuticals?

A8: Yes, this compound has been successfully employed as an analytical reagent in spectrophotometric methods for determining the concentration of various pharmaceuticals, including secnidazole [], ciprofloxacin [], ketoconazole, clotrimazole, and fluconazole []. It forms ion-pair complexes with these drugs, which can be extracted and quantified spectrophotometrically.

Q9: Can this compound be degraded using advanced oxidation processes?

A9: Yes, research has shown that this compound can be effectively degraded and mineralized using anodic oxidation, a type of advanced oxidation process, with Boron Doped Diamond (BDD) as the anode material []. This method offers a promising solution for treating textile effluents containing this compound.

Q10: Is this compound biodegradable?

A10: The biodegradability of this compound-containing PLA-PEG 3D printing filaments has been investigated. Studies suggest that the presence of this compound might influence the degradation rate of the filaments in soil and soil slurry mixtures [].

Q11: Are there alternative pH indicators to this compound?

A11: Yes, other pH indicators with different color change ranges exist, such as bromocresol purple, methyl red, and phenol red. Researchers exploring the Aspergillus taxonomy have successfully used bromocresol green and this compound as alternatives to bromocresol purple in CREA medium [].

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